2-(3-Chlorophenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)quinoline-8-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as InCl3 or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown significant antibacterial and anticancer activities in various studies.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamides: These compounds share a similar quinoline core but differ in their substituents, leading to variations in their biological activities.
Quinoline-3-carboxamides: These derivatives have shown potential as anti-tubercular agents and exhibit different pharmacological profiles compared to 2-(3-Chlorophenyl)quinoline-8-carboxamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potent anticancer and antibacterial properties .
Properties
CAS No. |
655222-56-3 |
---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-(3-chlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-1-4-11(9-12)14-8-7-10-3-2-6-13(16(18)20)15(10)19-14/h1-9H,(H2,18,20) |
InChI Key |
CMSIEYYPGBTXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.